![molecular formula C17H9BrO B13142116 4-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B13142116.png)
4-Bromo-11H-benzo[b]fluoren-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-11H-benzo[b]fluoren-11-one is a chemical compound with the molecular formula C17H9BrO It is a derivative of 11H-benzo[b]fluoren-11-one, where a bromine atom is substituted at the 4th position of the benzo[b]fluorene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-11H-benzo[b]fluoren-11-one typically involves the bromination of 11H-benzo[b]fluoren-11-one. One common method is the electrophilic aromatic substitution reaction, where 11H-benzo[b]fluoren-11-one is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-11H-benzo[b]fluoren-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzo[b]fluoren-11-one derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Bromo-11H-benzo[b]fluoren-11-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 4-Bromo-11H-benzo[b]fluoren-11-one depends on its specific application In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with biological molecules
Vergleich Mit ähnlichen Verbindungen
4-Bromo-11H-benzo[b]fluoren-11-one can be compared with other similar compounds, such as:
11H-benzo[b]fluoren-11-one: The parent compound without the bromine substitution.
3-Bromo-11H-benzo[b]fluoren-11-one: A similar compound with bromine substituted at the 3rd position.
1-Hydroxy-11H-benzo[b]fluoren-11-one: A hydroxylated derivative with different chemical properties.
Uniqueness
The presence of the bromine atom at the 4th position in this compound imparts unique reactivity and properties compared to its analogs
Eigenschaften
Molekularformel |
C17H9BrO |
|---|---|
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
4-bromobenzo[b]fluoren-11-one |
InChI |
InChI=1S/C17H9BrO/c18-15-7-3-6-12-16(15)13-8-10-4-1-2-5-11(10)9-14(13)17(12)19/h1-9H |
InChI-Schlüssel |
BFWXVYLRVYFOGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(C3=O)C=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


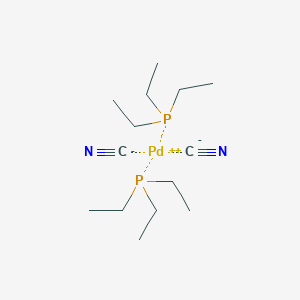
![(4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13142066.png)
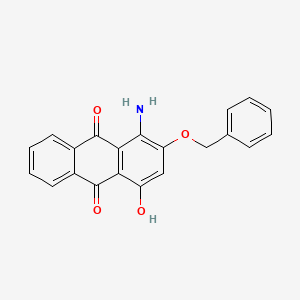

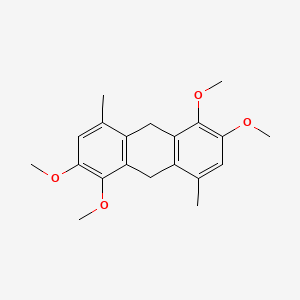
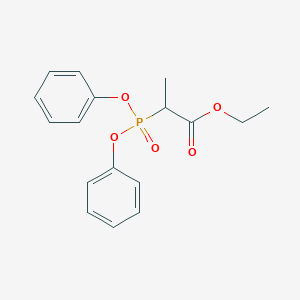
![3-(5-Bromothiophen-2-yl)-2,5-dioctyl-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13142080.png)
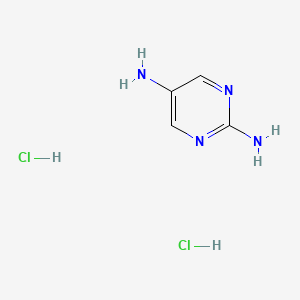
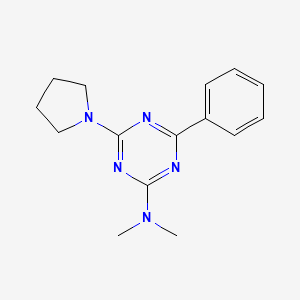
![2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid](/img/structure/B13142095.png)


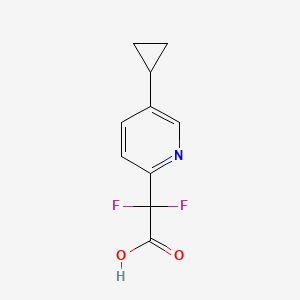
![3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-](/img/structure/B13142138.png)
